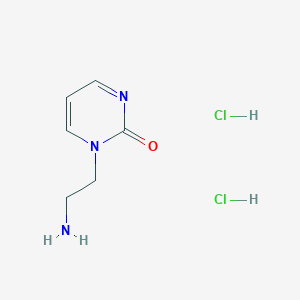
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as FTAA, is a fluorescent probe that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and cyclization reactions.
Starting Materials
2-Acetylbenzoic acid, o-Toluidine, P-toluenesulfonyl chloride, 6-Fluoro-3-nitroquinoline, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Acetone, Diethyl ether, Wate
Reaction
Step 1: Synthesis of 6-Fluoro-4-hydroxyquinoline, React 6-Fluoro-3-nitroquinoline with Sodium borohydride in Ethanol to obtain 6-Fluoro-4-hydroxyquinoline, Step 2: Synthesis of 6-Fluoro-4-oxo-3-tosylquinoline, React 6-Fluoro-4-hydroxyquinoline with P-toluenesulfonyl chloride in Acetone to obtain 6-Fluoro-4-tosylquinoline, React 6-Fluoro-4-tosylquinoline with Sodium hydroxide in Water to obtain 6-Fluoro-4-oxo-3-tosylquinoline, Step 3: Synthesis of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, React 2-Acetylbenzoic acid with o-Toluidine in Ethanol to obtain N-(o-tolyl)acetamide, React N-(o-tolyl)acetamide with 6-Fluoro-4-oxo-3-tosylquinoline in Ethanol to obtain 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
Applications De Recherche Scientifique
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been extensively used in scientific research to detect and visualize amyloid fibrils in various biological samples, including tissues, cells, and fluids. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has also been used to study the formation and propagation of amyloid fibrils, which is crucial for understanding the pathogenesis of these diseases. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been used to develop diagnostic tools for amyloid-related diseases, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide involves the selective binding to amyloid fibrils, which are formed by the aggregation of misfolded proteins. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide binds to the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity. This fluorescence signal can be used to detect and visualize amyloid fibrils in various biological samples.
Effets Biochimiques Et Physiologiques
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to have minimal biochemical and physiological effects, making it suitable for various applications in biomedical research. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to be non-toxic to cells and tissues, and does not interfere with cellular functions. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to have minimal binding to non-amyloid proteins, ensuring high selectivity for amyloid fibrils.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has several advantages for lab experiments, including its high selectivity and sensitivity for amyloid fibrils, its ease of use, and its compatibility with various imaging techniques. However, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide also has some limitations, such as its limited binding to certain types of amyloid fibrils, and its potential interference with other fluorescent probes.
Orientations Futures
There are several future directions for the development and application of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide. One potential direction is the modification of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide to improve its selectivity and sensitivity for specific types of amyloid fibrils. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide could be used in combination with other imaging techniques, such as positron emission tomography (PET), to improve the diagnosis and monitoring of amyloid-related diseases. Finally, the development of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide-based therapeutics for the treatment of amyloid-related diseases is an exciting area of research that holds significant promise for the future.
Propriétés
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCROIOYPZTVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)
![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)


![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)



![5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853491.png)



![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)